molecular formula C7H14ClNO2 B1406750 cis-3-Amino-2,2-dimethylcyclobutanecarboxylic acid hydrochloride CAS No. 92812-22-1

cis-3-Amino-2,2-dimethylcyclobutanecarboxylic acid hydrochloride

Cat. No.: B1406750
CAS No.: 92812-22-1
M. Wt: 179.64 g/mol
InChI Key: HMDTZGADNNOTKS-FHAQVOQBSA-N
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Description

cis-3-Amino-2,2-dimethylcyclobutanecarboxylic acid hydrochloride is a chemical compound with the molecular formula C₇H₁₄ClNO₂. It is a cyclobutane derivative with an amino group and a carboxylic acid group, making it an interesting compound for various chemical and biological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-3-Amino-2,2-dimethylcyclobutanecarboxylic acid hydrochloride typically involves the cyclization of suitable precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and other advanced techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

cis-3-Amino-2,2-dimethylcyclobutanecarboxylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce alcohols .

Scientific Research Applications

cis-3-Amino-2,2-dimethylcyclobutanecarboxylic acid hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • trans-3-Amino-2,2-dimethylcyclobutanecarboxylic acid hydrochloride
  • cis-3-Amino-2,2-dimethylcyclobutanecarboxylic acid
  • trans-3-Amino-2,2-dimethylcyclobutanecarboxylic acid

Uniqueness

cis-3-Amino-2,2-dimethylcyclobutanecarboxylic acid hydrochloride is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for studies requiring precise control over molecular interactions .

Properties

IUPAC Name

(1R,3S)-3-amino-2,2-dimethylcyclobutane-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-7(2)4(6(9)10)3-5(7)8;/h4-5H,3,8H2,1-2H3,(H,9,10);1H/t4-,5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMDTZGADNNOTKS-FHAQVOQBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC1N)C(=O)O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](C[C@@H]1N)C(=O)O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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cis-3-Amino-2,2-dimethylcyclobutanecarboxylic acid hydrochloride
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cis-3-Amino-2,2-dimethylcyclobutanecarboxylic acid hydrochloride
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cis-3-Amino-2,2-dimethylcyclobutanecarboxylic acid hydrochloride
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cis-3-Amino-2,2-dimethylcyclobutanecarboxylic acid hydrochloride
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cis-3-Amino-2,2-dimethylcyclobutanecarboxylic acid hydrochloride
Reactant of Route 6
cis-3-Amino-2,2-dimethylcyclobutanecarboxylic acid hydrochloride

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